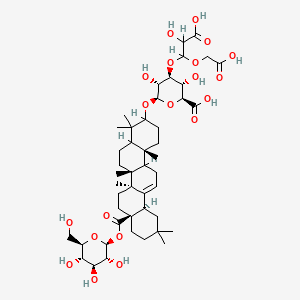
desferrioxamine B(3-)
Vue d'ensemble
Description
Desferrioxamine B(3-) is a hydroxamic acid anion resulting from the removal of a proton from each of the hydroxamic acid groups of desferrioxamine B It has a role as a siderophore. It is a conjugate base of a desferrioxamine B.
Applications De Recherche Scientifique
Biosynthesis in Streptomyces Coelicolor
Desferrioxamine B, part of the tris-hydroxamate siderophores family, is known for its strong complex formation with ferric iron. A study identified a cluster of genes (desA-D) in Streptomyces coelicolor M145 that directs the biosynthesis of desferrioxamine, offering insights into a distinct family of siderophore biosynthesis pathways (Barona-Gómez et al., 2004).
Chelation Properties
Desferrioxamine B exhibits a strong affinity for ferric ions, forming stable complexes. This property has been explored in various contexts, including the chelation of ferrous sulphate solutions (Goodwin & Whitten, 1965).
Chemical Biology Developments
Advancements in chemical biology have revealed nuances in the biosynthesis of Desferrioxamine B and its potential applications in new drug development and radiometal imaging agents. These discoveries underline the diverse applications of this bacterial metabolite (Codd et al., 2017).
Marine Bacterium Siderophore
A marine bacterium from the genus Vibrio was found to produce a siderophore, desferrioxamine G, similar to Desferrioxamine B. This finding suggests a broader role of desferrioxamines in the marine ecosystem and their potential impact on iron bioavailability in marine environments (Martinez et al., 2001).
Role in Tissue Protection
Desferrioxamine has been investigated for its role in protecting against tissue damage through its ability to inhibit iron-dependent free radical reactions. This has implications in the understanding of its protective action in various human diseases (Halliwell, 1989).
Induction of Delayed Tolerance Against Cerebral Ischemia
Research has shown that Desferrioxamine can induce tolerance against focal cerebral ischemia, potentially offering a novel approach for therapeutic intervention in situations where ischemia can be anticipated (Prass et al., 2002).
Promotion of Osteogenesis
A study has demonstrated the role of Desferrioxamine in promoting osteogenesis through beta-catenin signaling, which is significant for understanding its impact on bone mineralization and differentiation of mesenchymal stem cells (Qu et al., 2008).
Propriétés
IUPAC Name |
N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h2-20,26H2,1H3,(H,27,33)(H,28,34)/q-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZKLNOYBOAHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N6O8-3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
desferrioxamine B(3-) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide](/img/structure/B1201579.png)



![3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1201586.png)

